molecular formula C7H14N2O3S B13858625 2-Methyl-2-(methylsulfinyl)propanal O-[(Methylamino-d3)carbonyl]oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; Temik-d3 Sulfoxide

2-Methyl-2-(methylsulfinyl)propanal O-[(Methylamino-d3)carbonyl]oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; Temik-d3 Sulfoxide

Cat. No.: B13858625
M. Wt: 209.28 g/mol
InChI Key: BXPMAGSOWXBZHS-OCLXGEHQSA-N
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Description

Aldicarb-d3 Sulfoxide is a deuterated analog of Aldicarb Sulfoxide, a metabolite of the carbamate pesticide Aldicarb. Aldicarb is widely used as an insecticide, nematicide, and miticide. The deuterated version, Aldicarb-d3 Sulfoxide, is primarily used in scientific research to study the metabolic pathways and environmental fate of Aldicarb.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aldicarb-d3 Sulfoxide involves the deuteration of Aldicarb, followed by its oxidation to the sulfoxide form. The process typically includes:

    Deuteration: Aldicarb is treated with deuterium oxide (D2O) to replace hydrogen atoms with deuterium.

    Oxidation: The deuterated Aldicarb is then oxidized using an oxidizing agent such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form Aldicarb-d3 Sulfoxide.

Industrial Production Methods

Industrial production of Aldicarb-d3 Sulfoxide follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large quantities of Aldicarb are treated with deuterium oxide in a controlled environment.

    Oxidation: The deuterated Aldicarb is oxidized using industrial oxidizing agents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Aldicarb-d3 Sulfoxide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can convert Aldicarb-d3 Sulfoxide to Aldicarb-d3 Sulfone.

    Reduction: Reduction reactions can revert Aldicarb-d3 Sulfoxide back to Aldicarb-d3.

    Hydrolysis: Hydrolysis can break down Aldicarb-d3 Sulfoxide into its constituent parts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Aldicarb-d3 Sulfone.

    Reduction: Aldicarb-d3.

    Hydrolysis: Various breakdown products depending on the conditions.

Scientific Research Applications

Aldicarb-d3 Sulfoxide is used extensively in scientific research, including:

    Chemistry: Studying the metabolic pathways and environmental fate of Aldicarb.

    Biology: Investigating the effects of Aldicarb and its metabolites on biological systems.

    Medicine: Researching the toxicological effects and potential antidotes for Aldicarb poisoning.

    Industry: Monitoring the environmental impact of Aldicarb use in agriculture.

Mechanism of Action

Aldicarb-d3 Sulfoxide exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, causing overstimulation of cholinergic pathways and resulting in toxic effects .

Comparison with Similar Compounds

Aldicarb-d3 Sulfoxide is compared with other similar compounds such as:

    Aldicarb Sulfoxide: The non-deuterated version, which has similar inhibitory effects on acetylcholinesterase.

    Aldicarb Sulfone: A less toxic metabolite of Aldicarb.

    Carbofuran: Another carbamate pesticide with similar mechanisms of action but different metabolic pathways.

Aldicarb-d3 Sulfoxide is unique due to its deuterated nature, making it a valuable tool in research for tracing metabolic pathways and studying environmental fate.

Properties

Molecular Formula

C7H14N2O3S

Molecular Weight

209.28 g/mol

IUPAC Name

[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuteriomethyl)carbamate

InChI

InChI=1S/C7H14N2O3S/c1-7(2,13(4)11)5-9-12-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5-/i3D3

InChI Key

BXPMAGSOWXBZHS-OCLXGEHQSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)O/N=C\C(C)(C)S(=O)C

Canonical SMILES

CC(C)(C=NOC(=O)NC)S(=O)C

Origin of Product

United States

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